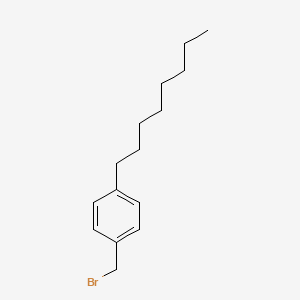

1-(Bromomethyl)-4-octylbenzene

Descripción

Significance as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

The utility of 1-(Bromomethyl)-4-octylbenzene lies in its role as a versatile synthetic intermediate. The presence of the C(sp³)-Br bond allows it to readily participate in nucleophilic substitution reactions, making it an effective agent for introducing the 4-octylbenzyl moiety into a wide range of molecular scaffolds. This functionality is particularly useful in constructing larger, more complex molecules from simpler starting materials.

A notable application is in the synthesis of complex chiral molecules. For instance, this compound is used as a key reagent in the preparation of (R)-6,6′-Dibromo-2,2′-bis(4-octylbenzyloxy)-1,1′-binaphthyl. scispace.com In this synthesis, it reacts with a binaphthyl diol to form the corresponding bis(benzyloxy) ether, demonstrating its utility in modifying the structure of sophisticated ligands and materials. scispace.com

Furthermore, it serves as a crucial building block in the synthesis of biologically relevant compounds. It has been employed in the preparation of a sphingolipid analogue, SG-12. beilstein-journals.orgnih.gov The synthesis involves a Grignard reaction, where this compound is converted into its corresponding Grignard reagent before being coupled with an appropriate electrophile, showcasing its adaptability in forming new carbon-carbon bonds. beilstein-journals.orgnih.gov The incorporation of the 4-octylphenyl group is often strategic, aiming to modulate properties such as lipophilicity, which can be critical for the biological activity of the final compound.

Contextualization of Benzyl (B1604629) Bromide Derivatives within Modern Synthetic Methodologies

Benzyl bromide and its derivatives are a cornerstone class of reagents in organic synthesis due to the reactivity of the benzylic bromine atom. google.com They are frequently used as important intermediates for introducing the benzyl group, which can function as a protecting group for alcohols or carboxylic acids, or as a key structural component in the final target molecule. google.com

The classical reactivity of benzyl halides involves well-established transformations such as nucleophilic substitution (SN1 and SN2) and electrophilic aromatic substitution. nih.govresearchgate.net These reactions provide reliable methods for forming C-O, C-N, and C-C bonds. For example, the reaction with alcohols or phenols to form benzyl ethers is a common protective strategy in multi-step syntheses.

More recently, research has expanded the synthetic utility of benzyl bromide derivatives beyond these classical transformations. Modern methodologies have unlocked "nonclassical" reaction pathways. One such advancement is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl bromide derivatives, catalyzed by a simple Lewis acid. nih.govresearchgate.net This homologation reaction proceeds through the formation of a phenonium ion intermediate and generates products with benzylic quaternary centers, retaining an alkyl bromide that is available for further chemical modification. nih.gov Such innovative reactions that manipulate traditionally inert C-C bonds offer new opportunities to streamline synthetic strategies and access novel molecular architectures. nih.govresearchgate.net

Overview of Research Trajectories and Potential Applications of this compound

The documented applications of this compound indicate its relevance in two primary research directions: medicinal chemistry and materials science.

In the field of medicinal chemistry, its use in synthesizing a sphingolipid analogue highlights a trajectory toward the development of new therapeutic agents. beilstein-journals.orgnih.gov Sphingolipids and their analogues are involved in crucial cellular processes, and modifying their structure can lead to compounds with potent biological activities. A related compound, 1-(2-bromoethyl)-4-octylbenzene, is used to synthesize N-substituted iminosugar derivatives that possess immunosuppressive activities, suggesting that the 4-octylphenyl motif introduced by these reagents could be key for developing treatments for autoimmune diseases or managing organ transplant rejection. lookchem.com

In materials science, the incorporation of this compound into binaphthyl-based structures is indicative of its potential in creating novel functional materials. scispace.com The resulting alternating binaphthyl-thiophene copolymers have been studied for their photophysical properties, pointing towards applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. scispace.com The long octyl chain imparts solubility and influences the solid-state packing of these materials, which are critical parameters for device performance. The structural properties of the 4-octylphenyl group may also be leveraged to develop materials with specific characteristics like enhanced thermal stability or chemical resistance. lookchem.com

Detailed Research Findings

The synthetic utility of this compound is demonstrated in various multi-step syntheses. The following tables provide details from specific research findings.

Table 1: Synthesis of (R)-6,6′-Dibromo-2,2′-bis(4-octylbenzyloxy)-1,1′-binaphthyl

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| (R)-6,6′-Dibromo-1,1′-binaphthyl-2,2′-diol | This compound | Anhydrous Acetonitrile (B52724) (CH₃CN) | Reflux for 24 hours | (R)-6,6′-Dibromo-2,2′-bis(4-octylbenzyloxy)-1,1′-binaphthyl | scispace.com |

This reaction exemplifies the use of this compound in a nucleophilic substitution reaction to synthesize a complex chiral ligand for potential use in catalysis or materials science.

Table 2: Synthesis of a Sphingolipid Analogue Precursor

| Step | Reagents & Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | This compound, Mg, THF | 4-octylbenzylmagnesium bromide (Grignard reagent) | Formation of a C-C bond nucleophile | beilstein-journals.orgnih.gov |

| 2 | Addition of the Grignard reagent to an aziridine-2-carboxylate (B8329488) ester | Diastereomeric alcohol mixture | Carbon-carbon bond formation to create the backbone of the sphingolipid analogue | beilstein-journals.orgnih.gov |

This multi-step process highlights the conversion of the bromomethyl group into a nucleophilic Grignard reagent, a key strategy for building complex molecular frameworks like those found in biologically active sphingolipids.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRYBIJQSRFLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548267 | |

| Record name | 1-(Bromomethyl)-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88255-11-2 | |

| Record name | 1-(Bromomethyl)-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromomethyl 4 Octylbenzene

Regioselective Halogenation Approaches for Aromatic Methyl Groups

A primary and direct route to 1-(bromomethyl)-4-octylbenzene involves the regioselective halogenation of the methyl group of 4-octyltoluene. The Wohl-Ziegler reaction is the most prominent method for this transformation, utilizing N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. wikipedia.orgmychemblog.com This reaction proceeds via a free-radical chain mechanism, which demonstrates high selectivity for the benzylic position over other positions on the alkyl chain or the aromatic ring. mychemblog.comorganic-chemistry.org

The reaction is typically carried out in a nonpolar solvent, such as carbon tetrachloride (CCl₄), to prevent the ionic reaction of NBS with the aromatic ring. wikipedia.org The initiation of the radical chain reaction is usually achieved by using a radical initiator like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), often with the application of heat or light. mychemblog.com The key to the regioselectivity of the Wohl-Ziegler bromination lies in the stability of the benzylic radical intermediate formed during the reaction.

A typical experimental procedure involves refluxing a solution of 4-octyltoluene with a stoichiometric amount of NBS and a catalytic amount of a radical initiator in a suitable solvent. mychemblog.com For instance, a solution of m-(phenoxy)toluene in CCl₄ was treated with NBS and AIBN and refluxed for 3 hours to yield the corresponding benzyl (B1604629) bromide in high yield. chemicalbook.com This protocol can be adapted for the synthesis of this compound from 4-octyltoluene.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 4-Octyltoluene | N-Bromosuccinimide, Radical Initiator (e.g., AIBN) | CCl₄ | Reflux | This compound | High |

| m-(Phenoxy)toluene | N-Bromosuccinimide, AIBN | CCl₄ | Reflux, 3h | 1-(Bromomethyl)-3-phenoxybenzene | 86 |

Strategies for the Introduction of the Octyl Side Chain and Subsequent Benzylic Bromination

A common method for introducing the octyl group is through Friedel-Crafts acylation of benzene (B151609) with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukyoutube.com This reaction yields 1-phenyl-1-octanone. The resulting ketone can then be reduced to the corresponding alkylbenzene, 4-octylbenzene, through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemguide.co.ukyoutube.com The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out under basic conditions, offering flexibility depending on the presence of other functional groups in the molecule.

Once 4-octyltoluene is synthesized, the benzylic methyl group can be brominated as described in the previous section. Alternatively, if the Friedel-Crafts acylation is performed on toluene, the resulting 4-octyl-1-methylbenzene can be directly subjected to benzylic bromination.

Another pathway involves the synthesis of 4-octylbenzyl alcohol, which can then be converted to this compound. 4-Octylbenzyl alcohol can be prepared by the reduction of 4-octylbenzoic acid or its esters. The alcohol can then be brominated using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid. rsc.org

| Precursor | Reaction | Reagents | Product |

| Benzene | Friedel-Crafts Acylation | Octanoyl chloride, AlCl₃ | 1-Phenyl-1-octanone |

| 1-Phenyl-1-octanone | Clemmensen Reduction | Zn(Hg), HCl | 4-Octylbenzene |

| 1-Phenyl-1-octanone | Wolff-Kishner Reduction | H₂NNH₂, KOH | 4-Octylbenzene |

| 4-Octylbenzyl alcohol | Bromination | PBr₃ | This compound |

Optimization of Reaction Conditions and Catalyst Systems for Efficient Synthesis

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions and the choice of catalyst. In the Wohl-Ziegler bromination, the choice of solvent is crucial. While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternative solvents. wikipedia.org

The concentration of bromine is a critical factor in achieving high yields of the benzylic bromide and minimizing side reactions, such as addition to the aromatic ring. wikipedia.org Using NBS provides a low and constant concentration of bromine during the reaction, which favors the desired substitution. organic-chemistry.org The choice and amount of the radical initiator also play a role in the reaction rate and yield.

For the Friedel-Crafts acylation, the stoichiometry of the Lewis acid catalyst and the reaction temperature are important parameters to control to avoid polyalkylation and other side reactions. The use of milder Lewis acids or Brønsted acids can sometimes be advantageous. byjus.com

In the bromination of 4-octylbenzyl alcohol, various reagents can be employed, each with its own advantages and disadvantages in terms of reactivity, selectivity, and ease of workup. organic-chemistry.orgorganic-chemistry.org

Analogous Synthetic Routes to Related Bromomethylated Octylbenzene Derivatives

The synthetic methodologies described for this compound can be extended to the synthesis of its isomers and other related derivatives. For instance, 1-(bromomethyl)-2-octylbenzene and 1-(bromomethyl)-3-octylbenzene can be synthesized starting from 2-octyltoluene and 3-octyltoluene, respectively, via Wohl-Ziegler bromination.

The synthesis of 1,4-bis(bromomethyl)-2,5-dioctylbenzene has been reported, which involves the reaction of 1,4-dioctylbenzene (B89298) with paraformaldehyde and hydrogen bromide in acetic acid. This demonstrates that multiple bromomethyl groups can be introduced onto an octyl-substituted benzene ring.

Furthermore, the synthesis of other bromomethylated aromatic compounds, such as 1-(bromomethyl)-2,4-dimethoxybenzene (B64200) and 1-bromo-3-[2-(bromomethyl)octyl]benzene, has been documented, showcasing the versatility of these synthetic strategies. nih.govnih.gov

| Starting Material | Product |

| 2-Octyltoluene | 1-(Bromomethyl)-2-octylbenzene |

| 3-Octyltoluene | 1-(Bromomethyl)-3-octylbenzene |

| 1,4-Dioctylbenzene | 1,4-Bis(bromomethyl)-2,5-dioctylbenzene |

| 2,4-Dimethoxytoluene | 1-(Bromomethyl)-2,4-dimethoxybenzene |

| 1-Bromo-3-(2-methyloctyl)benzene | 1-Bromo-3-[2-(bromomethyl)octyl]benzene |

Chemical Reactivity and Transformation Pathways of 1 Bromomethyl 4 Octylbenzene

Nucleophilic Substitution Reactions at the Benzylic Position

The bromine atom in 1-(bromomethyl)-4-octylbenzene is a good leaving group, facilitating nucleophilic substitution reactions. libretexts.org The benzylic position of the molecule is particularly susceptible to this type of reaction due to the stability of the resulting carbocation intermediate, which is stabilized by the adjacent benzene (B151609) ring. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbon-Based Nucleophiles for C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound readily reacts with various carbon-based nucleophiles to extend its carbon framework. A notable example is its reaction with cyanide ions to form 4-octylbenzyl cyanide. This transformation is significant as the resulting nitrile can be further hydrolyzed to carboxylic acids or reduced to amines, opening pathways to a diverse range of compounds. For instance, the synthesis of various benzyl (B1604629) cyanide derivatives has been achieved through copper-catalyzed reactions with potassium ferrocyanide, a less toxic cyanide source. google.comresearchgate.net

Another important class of carbon nucleophiles are enolates derived from carbonyl compounds, which can be used to create longer carbon chains with new functional groups.

Reactions with Heteroatom-Based Nucleophiles

This compound also undergoes nucleophilic substitution with a variety of heteroatom-based nucleophiles, leading to the formation of valuable chemical intermediates.

Formation of Ethers: The reaction with alcohols or alkoxides, following the Williamson ether synthesis, yields 4-octylbenzyl ethers. organic-chemistry.org For example, the reaction with 4-tert-octylphenol (B29142) in the presence of a base would produce benzyl 4-tert-octylphenyl ether. sigmaaldrich.com These etherification reactions are often facilitated by bases like sodium hydride or milder reagents such as silver oxide for more selective transformations. organic-chemistry.org

Formation of Amines: Amines, acting as nitrogen-based nucleophiles, react with this compound to produce the corresponding 4-octylbenzyl amines. organic-chemistry.org For example, bis(4-octylphenyl)amine (B85910) can be synthesized, which has applications in materials science. sigmaaldrich.comnih.gov

Formation of Other Derivatives: Reactions with other heteroatom nucleophiles, such as thiols, can lead to the formation of thioethers, further expanding the synthetic utility of this compound.

Formation and Reactivity of Organometallic Reagents Derived from this compound

The bromine atom in this compound allows for the formation of several types of organometallic reagents, which are powerful tools for creating new chemical bonds.

Generation and Application of Grignard Reagents (e.g., 4-Octylbenzylmagnesium Bromide)

The reaction of this compound with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, 4-octylbenzylmagnesium bromide. beilstein-journals.orgresearchgate.net This organomagnesium compound is a potent nucleophile and a strong base. researchgate.net

Grignard reagents are widely used in organic synthesis for the formation of carbon-carbon bonds. researchgate.net For example, 4-octylbenzylmagnesium bromide can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ambeed.com Its reaction with esters yields tertiary alcohols, and its reaction with carbon dioxide, followed by an acidic workup, produces 4-octylphenylacetic acid. ambeed.com The synthesis of the sphingolipid analogue SG-12 utilizes the Grignard reagent derived from this compound in a reaction with an appropriate electrophile. beilstein-journals.org

| Electrophile | Product |

|---|---|

| Aldehyde (R-CHO) | Secondary Alcohol (4-Octylbenzyl-CHR-OH) |

| Ketone (R-CO-R') | Tertiary Alcohol (4-Octylbenzyl-CRR'-OH) |

| Ester (R-COOR') | Tertiary Alcohol (after reaction with 2 equivalents) |

| Carbon Dioxide (CO2) | Carboxylic Acid (4-Octylphenylacetic acid) |

Lithium-Halogen Exchange and Subsequent Quenching Reactions

Lithium-halogen exchange is another important transformation for this compound. This reaction typically involves treating the bromo compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.eduprinceton.edu This process generates a new organolithium species, 4-octylbenzyllithium, and the corresponding alkyl bromide. harvard.edu

The position of the equilibrium in a lithium-halogen exchange is dependent on the stability of the carbanion intermediates. harvard.edu The resulting 4-octylbenzyllithium is a powerful nucleophile and can be quenched with various electrophiles to introduce a wide range of functional groups. For instance, reaction with an aldehyde would yield a secondary alcohol, and reaction with a ketone would produce a tertiary alcohol.

Zinc-Mediated Coupling Processes

Organozinc reagents can be prepared from this compound through the direct insertion of zinc metal. ucl.ac.uk This process can be facilitated by mechanochemical methods, such as ball-milling, which can offer advantages in terms of reaction time and conditions. ucl.ac.uk The resulting 4-octylbenzylzinc bromide is a softer nucleophile compared to its Grignard and organolithium counterparts, which can lead to higher selectivity in certain reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The benzylic bromide functional group of this compound presents a unique substrate for transition metal-catalyzed reactions. Unlike aryl halides, where the halogen is attached to an sp²-hybridized carbon, the C(sp³)-Br bond in this molecule offers different activation pathways and reactivity profiles, particularly with more oxophilic and reactive later transition metals.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

While palladium is the cornerstone of many cross-coupling reactions, its application with benzylic halides like this compound in classic named reactions such as the Suzuki and Stille couplings is not straightforward. These reactions are typically optimized for the activation of C(sp²)-X bonds (where X is a halide or triflate). The higher reactivity of a benzylic bromide can lead to undesirable side reactions, including rapid β-hydride elimination (if applicable) and homocoupling.

The Stille coupling , which pairs an organotin reagent with an organic halide, is a powerful C-C bond-forming tool but is generally applied to sp²-hybridized electrophiles. organic-chemistry.org Similarly, the Suzuki reaction is a highly versatile method for creating biaryl systems by coupling aryl boronic acids with aryl halides, thriving in conditions that are often too harsh or not suitable for highly reactive benzylic halides. sandiego.edu

The Negishi coupling , however, demonstrates a broader scope, effectively coupling organozinc reagents with sp³, sp², and sp hybridized carbon centers. wikipedia.org The reaction's tolerance allows for the use of benzylic halides as coupling partners. wikipedia.org While specific examples detailing the use of this compound in Negishi couplings are not prevalent in the literature, the established reactivity of organozinc compounds with alkyl and benzyl halides under palladium or nickel catalysis makes it a viable, though less common, transformation pathway. organic-chemistry.orgwikipedia.org

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysts have emerged as powerful tools for cross-coupling reactions, particularly for those involving the activation of traditionally less reactive or challenging C-O bonds and robust C-X bonds at sp³ carbons. wikipedia.org Nickel's unique electronic properties allow it to facilitate reactions involving alkyl halides that are often difficult with palladium catalysts. nih.gov

A prominent application is in reductive cross-electrophile coupling , where two different electrophiles, such as an aryl halide and an alkyl halide, are coupled in the presence of a nickel catalyst and a stoichiometric reductant like zinc or manganese metal. nih.govucl.ac.uk In this context, this compound serves as an ideal alkyl electrophile. The mechanism often involves the formation of a low-valent nickel species that can react with both electrophiles, possibly through radical pathways, to form the C-C bond. ucl.ac.uk The development of bench-stable nickel precatalysts has further enhanced the practicality of these methods. semanticscholar.org

| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Alkyl Halide) | Catalyst | Reductant | Solvent | Typical Yield |

| Aryl Bromide | This compound | NiCl₂(dppp) | Zn | DMA | Good |

| Aryl Chloride | This compound | Ni(COD)₂ / Ligand | Mn | THF/NMP | Moderate-Good |

| Heteroaryl Bromide | This compound | NiCl₂·glyme | Zn | DMAc | Good |

This table represents typical conditions for nickel-catalyzed cross-electrophile couplings involving benzylic halides.

Iron- and Copper-Catalyzed Cross-Coupling Reactions

Driven by the low cost and low toxicity of iron and copper, significant research has focused on developing cross-coupling reactions catalyzed by these metals.

Iron-catalyzed cross-coupling has proven highly effective for reacting alkyl and aryl Grignard reagents with a variety of organic halides. nih.gov Simple iron salts like FeCl₃ are often used as precatalysts. nih.gov These reactions are known to proceed through complex mechanisms, with evidence pointing towards the involvement of radical intermediates and low-valent iron species. researchgate.netnih.gov While iron catalysts cleanly couple aryl chlorides, they can promote the reduction of alkyl bromides and iodides. nih.gov The reaction of an organometallic reagent with this compound in the presence of an iron catalyst provides a direct route to substituted 1-octylbenzene derivatives. lookchem.com

Copper-catalyzed reactions offer a complementary approach. While classic Ullmann condensations require harsh conditions, modern copper-catalyzed systems operate under much milder protocols. These reactions are effective for coupling alkyl halides with various nucleophiles. nih.govcore.ac.uk Mechanistic studies suggest that these transformations can proceed via single electron transfer (SET) pathways, generating radical intermediates, or through organocopper species. researchgate.netcardiff.ac.uk The coupling of this compound using copper catalysis represents a valuable method for forming C-C and C-heteroatom bonds.

Radical Reactions Involving the Benzylic Bromide Moiety

The C-Br bond in this compound is relatively weak (dissociation energy ~210-250 kJ/mol) and its cleavage is facilitated by the formation of a resonance-stabilized benzylic radical. This property makes the compound an excellent precursor for radical-mediated transformations.

Mechanistic Investigations of Radical Pathways

The intermediacy of radicals in many transition metal-catalyzed reactions is often interrogated using mechanistic probes. ucl.ac.uk For instance, radical clock experiments or trapping studies with reagents like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) can provide evidence for radical pathways. ucl.ac.ukgoogle.com In the context of nickel- and iron-catalyzed cross-couplings, such studies have suggested that the reaction of an alkyl halide may proceed via a single electron transfer (SET) from a low-valent metal center to the halide. ucl.ac.uknih.gov This generates an alkyl radical and a metal-halide species. For this compound, this would result in the formation of the 4-octylbenzyl radical, which is stabilized by the delocalization of the unpaired electron into the aromatic ring. This radical can then be trapped by a metal-bound nucleophile to form the final product. researchgate.net

Applications in Polymerization Initiation

The labile C-Br bond makes this compound and structurally similar molecules ideal initiators for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP) . wikipedia.orgnih.gov ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity.

In a typical ATRP process, a transition metal complex, commonly a copper(I) species complexed with a nitrogen-based ligand, acts as the catalyst. The catalyst abstracts the bromine atom from this compound in a reversible process. This generates the resonance-stabilized 4-octylbenzyl radical, which serves as the initiating species for polymer chain growth, and the copper(II)-bromide complex, which acts as a deactivator. nih.gov This reversible activation-deactivation equilibrium is key to maintaining a low concentration of active radicals, thereby controlling the polymerization. The long octyl chain on the initiator imparts solubility in non-polar media and can influence the properties of the resulting polymer.

Strategies for Further Functionalization of the Octyl Chain and Aromatic Ring

The structure of this compound offers multiple sites for subsequent chemical modification, including the aromatic ring, the aliphatic octyl chain, and the highly reactive benzylic bromide. Advanced synthetic strategies allow for selective functionalization at the aromatic ring or the octyl chain, enabling the creation of a diverse range of derivatives. These transformations are crucial for tailoring the molecule's properties for specific applications in materials science and medicinal chemistry.

Functionalization of the Aromatic Ring:

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a foundational class of reactions in organic chemistry. unacademy.com The existing alkyl and bromomethyl groups influence the position and rate of substitution. The octyl group is an activating, ortho-, para-directing group, while the bromomethyl group is a deactivating, ortho-, para-director. Given the para-substitution of the starting material, further functionalization would be directed to the positions ortho to the octyl group.

Common electrophilic substitution reactions applicable to the aromatic ring include:

Halogenation: Introduction of additional halogen atoms (e.g., Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents and catalysts. For instance, bromination can be accomplished using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Nitration: The introduction of a nitro group (-NO₂) is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, opening pathways for a wide array of further derivatives.

Friedel-Crafts Reactions: This category of reactions allows for the introduction of new alkyl (alkylation) or acyl (acylation) groups. For example, Friedel-Crafts acylation with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would introduce a ketone functionality to the ring. These reactions can be used to build more complex molecular architectures on the benzene core. libretexts.org

Transition-metal-catalyzed C-H activation represents a more modern approach to functionalize the aromatic ring. acs.orgbeilstein-journals.org These methods offer high selectivity and functional group tolerance, allowing for the direct formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring, often guided by a directing group.

Interactive Table 1: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents & Conditions | Potential Product |

| Electrophilic Bromination | Br₂, FeBr₃ | 1-(Bromomethyl)-2-bromo-4-octylbenzene |

| Nitration | HNO₃, H₂SO₄ | 1-(Bromomethyl)-2-nitro-4-octylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(bromomethyl)-1-octylbenzene |

Functionalization of the Octyl Chain:

The aliphatic octyl chain is generally less reactive than the aromatic ring or the benzylic bromide. However, it can undergo functionalization, primarily through free-radical reactions. wikipedia.orglscollege.ac.in

Free-Radical Halogenation: The C-H bonds of the octyl chain can be substituted with halogens (e.g., bromine or chlorine) under free-radical conditions, typically initiated by UV light or a radical initiator. wikipedia.orglibretexts.org Reagents like N-bromosuccinimide (NBS) are often used for selective bromination at allylic or benzylic positions. youtube.com While the primary benzylic position in this compound is already brominated, radical halogenation could potentially occur at other positions along the octyl chain. Such reactions often yield a mixture of isomers, as the reactivity of the secondary C-H bonds along the chain is similar. wikipedia.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), will typically cleave the entire alkyl side chain at the benzylic position to yield a carboxylic acid. libretexts.orgorgoreview.com This is a destructive transformation for the octyl group. However, more controlled oxidation processes might allow for the introduction of hydroxyl or keto groups at specific points on the chain, although selectivity can be a challenge. google.com Autoxidation, a reaction with oxygen, can also occur, primarily targeting the more reactive C-H bonds.

Interactive Table 2: Potential Octyl Chain Functionalization Reactions

| Reaction Type | Reagents & Conditions | Potential Product(s) | Notes |

| Free-Radical Bromination | Br₂, UV light or NBS, initiator | Mixture of bromo-octyl isomers | Low regioselectivity expected along the chain. |

| Side-Chain Oxidation | Strong Oxidants (e.g., KMnO₄) | 4-(Bromomethyl)benzoic acid | Destructive to the octyl chain. |

Derivatization to Quaternary Ammonium (B1175870) Compounds

The most prominent reaction of this compound is its use as an alkylating agent to form quaternary ammonium salts (QAS or "quats"). wikipedia.org This transformation leverages the high reactivity of the benzylic bromide in nucleophilic substitution reactions. The synthesis is typically achieved through the Menshutkin reaction, which involves the direct alkylation of a tertiary amine with an alkyl halide. wikipedia.org

The general reaction involves treating this compound with a tertiary amine (R₃N) in a suitable solvent. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. The resulting product is a quaternary ammonium salt, which consists of a positively charged nitrogen center bonded to four organic groups (in this case, three from the starting amine and one from the 4-octylbenzyl group) and a bromide counter-ion.

This reaction is highly versatile, as a wide variety of tertiary amines can be used, allowing for the synthesis of a vast library of QAS with tailored properties. google.com For example, using a tertiary amine that already contains one or more long alkyl chains can produce multi-chain quaternary ammonium salts. These amphiphilic molecules, possessing a hydrophilic charged headgroup and a large hydrophobic tail (the octylphenyl moiety and other alkyl groups), often exhibit significant surfactant and antimicrobial properties. nih.gov

The synthesis can be carried out under various conditions, sometimes even in aqueous or water-containing organic solvent systems, which can offer environmental and process advantages. google.com

Interactive Table 3: Synthesis of Quaternary Ammonium Compounds

| Tertiary Amine Reactant | Resulting Quaternary Ammonium Cation | Potential Application Area |

| Trimethylamine ((CH₃)₃N) | N,N,N-Trimethyl-1-(4-octylphenyl)methanaminium | Phase-transfer catalyst |

| N,N-Dimethyldodecylamine | N-Dodecyl-N,N-dimethyl-1-(4-octylphenyl)methanaminium | Surfactant, Antimicrobial agent |

| Pyridine (C₅H₅N) | 1-(4-Octylbenzyl)pyridinium | Antiseptic, Biocidal agent |

Applications in Complex Organic Molecule Synthesis

Synthesis of Biologically Relevant Compounds

The structural motif of a long alkyl chain attached to an aromatic ring is a common feature in a number of biologically active molecules. 1-(Bromomethyl)-4-octylbenzene serves as a key precursor for incorporating this specific lipophilic moiety.

Derivatization into Sphingolipid Analogues and Related Structures

This compound is instrumental in the synthesis of sphingolipid analogues, which are of significant interest due to the central role of sphingolipids in cell signaling and membrane structure. nih.gov Research has demonstrated its use in the creation of novel sphingosine (B13886) and ceramide analogues.

In one notable synthetic route, this compound is converted into a Grignard reagent, which then acts as a nucleophile. This organometallic intermediate is reacted with a chiral aziridine-2-carboxamide derivative, specifically (S)-N-methoxy-N-methyl-1-((R)-1-phenylethyl)aziridine-2-carboxamide. beilstein-journals.org This reaction effectively attaches the 4-octylbenzyl group to the aziridine (B145994) core, a crucial step in building the carbon skeleton of the target sphingolipid analogue. beilstein-journals.org

Further transformations, including reduction of the resulting ketone, stereoselective ring-opening of the aziridine, and subsequent N-acylation, yield complex ceramide analogues. beilstein-journals.org For instance, the sphingolipid analogue SG-12 has been synthesized using this compound as the starting material for generating the lipophilic tail. beilstein-journals.orgpharmaffiliates.com The reaction involves the formation of a Grignard reagent from this compound, which is then added to a chiral aziridine ketone. pharmaffiliates.com Subsequent steps involving reduction, separation of diastereoisomers, aziridine ring opening, and deprotection lead to the final sphingosine analogue. beilstein-journals.orgpharmaffiliates.com These synthetic analogues are valuable tools for studying the enzymes involved in sphingolipid metabolism, such as sphingosine kinases. pharmaffiliates.com

| Reagent/Intermediate | Role in Synthesis |

| This compound | Source of the 4-octylphenylmethyl lipophilic tail. |

| Magnesium (Mg) | Used to form the Grignard reagent. |

| Chiral aziridine derivatives | Chiral building blocks providing the core structure and stereochemistry. |

| Lithium aluminium hydride (LiAlH4) | Reducing agent for carbonyl groups. |

Precursors for the Synthesis of Homoamino Alcohols and Related Chiral Building Blocks (e.g., ᴅ-homo(4-octylphenyl)alaninol)

The 4-octylphenyl group is also a key feature in certain chiral building blocks like D-homo(4-octylphenyl)alaninol, which are valuable intermediates for creating 3-deoxysphingoid analogues. beilstein-journals.orgpharmaffiliates.com The synthesis of these homoamino alcohols showcases another important application of this compound.

The synthesis of D-homo(4-octylphenyl)alaninol, (R)-2-amino-4-(4-octylphenyl)butan-1-ol, utilizes a multi-step pathway where the 4-octylbenzyl group is introduced via a Wittig-type reaction. beilstein-journals.org An alternative approach involves the conversion of this compound into its corresponding Grignard reagent, followed by reaction with a suitable chiral electrophile derived from an amino acid. beilstein-journals.orgpharmaffiliates.com These chiral amino alcohols, including D-homo(4-octylphenyl)alaninol and related sphingolipid analogues, have been evaluated as potential inhibitors of human sphingosine kinases. beilstein-journals.orgpharmaffiliates.com

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The utility of this compound extends to the synthesis of pharmaceutical intermediates and lead compounds. Its ability to add a bulky, lipophilic tail can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. A closely related compound, 1-(2-bromoethyl)-4-octylbenzene, is noted for its role as a reagent in synthesizing N-substituted iminosugar derivatives that exhibit immunosuppressive activities. lookchem.com These derivatives are important for developing drugs aimed at treating autoimmune diseases and preventing organ transplant rejection. lookchem.com

Furthermore, "4-octyl benzyl (B1604629) bromide," a synonym for this compound, is listed as a reactant in a patent for an alternative synthesis route for Fingolimod (Gilenya). google.com Fingolimod is an immunosuppressive drug used to treat multiple sclerosis, and its structure features a 4-octylphenyl group, highlighting the importance of this building block in pharmaceutical synthesis. nih.gov The compound's role is to introduce this specific side chain, which is critical for the drug's biological activity. google.comnih.gov

Contributions to Asymmetric Synthesis and Chiral Catalyst Development

This compound plays a significant role in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. nih.gov Its application is often seen in substrate-controlled diastereoselective reactions.

In the synthesis of chiral sphingolipid analogues and homoamino alcohols, this compound is reacted with a chiral substrate, such as an N-(1-phenylethyl)aziridine derivative. nih.govbeilstein-journals.org The pre-existing stereocenter on the aziridine ring, which acts as a chiral auxiliary, directs the stereochemical outcome of the reaction with the incoming 4-octylbenzyl group. nih.govbeilstein-journals.org This strategy allows for the construction of new stereocenters with a high degree of control, which is a fundamental challenge in organic chemistry and crucial for the synthesis of enantiomerically pure drugs. nih.gov While this compound itself is not a chiral catalyst, its use as a key building block in these chiral auxiliary-guided syntheses is a vital contribution to the field of asymmetric synthesis. nih.govbeilstein-journals.org

Construction of Elaborate Molecular Scaffolds and Architectures

Beyond its use in synthesizing discrete bioactive molecules, this compound is also employed in the construction of larger, more elaborate molecular scaffolds and polymeric architectures. These materials can have unique photophysical or electronic properties.

One example is the synthesis of alternating binaphthyl-thiophene copolymers. In this process, this compound is used to introduce 4-octylbenzyloxy side chains onto a dibromo-binaphthyl diol. This alkylation step is crucial for ensuring the solubility of the resulting monomer and the final polymer in organic solvents, which is essential for their processing and characterization. The resulting polymer possesses a well-defined, helical structure with potential applications in materials science.

In a related application, the derivative 1,4-bis(bromomethyl)-2,5-bis(octyl)benzene is used as a key precursor for synthesizing alkyl-substituted [2.2]paracyclophane-1,9-dienes. These cyclophanes are important monomers for producing poly(phenylenevinylene)s (PPVs) via ring-opening metathesis polymerization (ROMP). The octyl side chains, originating from precursors related to this compound, are critical for rendering the final polymers soluble, enabling their use in applications like organic light-emitting diodes (OLEDs) and other electronic devices.

The related compound 4-(bromomethyl)benzoic acid has also been utilized in the solid-phase synthesis of macrocycles designed for chemoproteomic workflows, demonstrating the utility of the bromomethylphenyl moiety in building complex, cyclic architectures. nih.gov

Role in Advanced Materials Science and Polymer Chemistry

Polymerization Initiator and Monomer Applications

The presence of the benzylic bromide makes 1-(Bromomethyl)-4-octylbenzene particularly useful in polymer synthesis, where it can function as a precursor to initiators or be incorporated as a monomeric unit to impart specific functionalities to the polymer chain.

This compound is an effective precursor for initiators used in Controlled Radical Polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and, to a lesser extent, in systems that can be combined with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.eduresearchgate.net In ATRP, the carbon-bromine bond can be reversibly activated and deactivated by a transition-metal catalyst, typically a copper complex. sigmaaldrich.com This process allows for the controlled, sequential addition of monomer units, yielding polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures. sigmaaldrich.comcmu.edu

The initiation process in ATRP using an initiator derived from this compound involves the homolytic cleavage of the C-Br bond by the catalyst in its lower oxidation state (e.g., Cu(I)Br). This generates a carbon-centered radical that initiates the polymerization of vinyl monomers and the catalyst in its higher oxidation state (e.g., Cu(II)Br₂). cmu.edu The dormant nature of the vast majority of polymer chains at any given time is key to the control achieved in ATRP. researchgate.net The octyl group enhances the initiator's solubility in organic solvents and monomers, which is beneficial for homogeneous polymerization conditions.

| Component | Example | Function in the Polymerization System |

| Initiator | This compound | The source of the initial radical that begins polymer chain growth. The number of initiator molecules determines the number of polymer chains. |

| Monomer | Styrene, Methyl Methacrylate (MMA) | The repeating units that form the polymer backbone. |

| Catalyst | Copper(I) Bromide (CuBr) | Mediates the reversible activation and deactivation of the polymer chains by transferring the halogen atom. cmu.edu |

| Ligand | 2,2'-Bipyridine (bpy) | Solubilizes the copper catalyst in the organic medium and adjusts its redox potential for effective control. |

| Solvent | Toluene, Anisole | Provides a medium for the reaction components to dissolve and interact. |

This table outlines the typical components in an Atom Transfer Radical Polymerization (ATRP) setup where this compound would serve as the initiator.

While its primary role is as an initiator, this compound can also be incorporated as a functional monomeric unit. By reacting the bromomethyl group with other molecules, it can be transformed into an "AB" type monomer. For instance, the bromide can be substituted with a vinyl group or another polymerizable moiety, allowing it to participate directly in polymerization. More commonly, it is used to functionalize existing polymers or monomers, introducing the octylphenyl group into the final structure. This imparts properties such as hydrophobicity, solubility in nonpolar solvents, and steric bulk.

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. instras.comnih.gov Their unique globular structure leads to properties like low viscosity and high solubility compared to linear polymers of similar molecular weight. nih.gov

In this context, this compound serves not as a branching unit itself (as it is an AB-type molecule with one reactive site), but as a crucial component for initiating growth from a multifunctional core or for functionalizing the periphery of a pre-formed dendritic structure. For example, a core molecule with multiple initiating sites can be used to grow polymer "arms" via ATRP, with each arm initiated by a group derived from this compound. Alternatively, the bromomethyl group can be used to attach the entire 4-octylbenzyl moiety to the surface of a dendrimer in its final synthetic step, modifying its surface properties. This can be used to control the solubility and intermolecular interactions of the final macromolecule.

Organic Electronic Materials

The field of organic electronics utilizes carbon-based materials in devices such as transistors and light-emitting diodes. researchgate.net this compound is a valuable building block for synthesizing larger, more complex organic molecules and polymers for these applications, primarily due to the combination of its reactive handle and its solubility-enhancing alkyl chain. researcher.life

Organic field-effect transistors (OFETs) are devices where an organic semiconductor transports charge. nih.govresearchgate.net The performance of an OFET is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. nih.gov Large, conjugated molecules or polymers are often used, but they can suffer from poor solubility, making them difficult to process into the thin, uniform films required for devices.

This compound serves as a precursor to introduce solubilizing groups onto these conjugated systems. The long octyl chain disrupts intermolecular packing just enough to improve solubility in common organic solvents, enabling solution-based processing techniques like spin-coating or inkjet printing. nih.gov The bromomethyl group acts as a reactive site to attach this solubilizing tail to the main semiconducting backbone through reactions like Wittig, Suzuki, or Stille coupling after conversion to a suitable functional group. A related compound, 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene, is explicitly noted as a precursor for conducting polymers used in these applications. sigmaaldrich.com

| Structural Moiety | Property/Function Conferred |

| Octyl Chain | Enhances solubility in organic solvents, enabling solution-based device fabrication. |

| Benzene (B151609) Ring | Provides a rigid, aromatic component that can be integrated into larger π-conjugated systems. |

| Bromomethyl Group | Serves as a reactive handle for synthetic attachment to the core of the organic semiconductor molecule. |

This table summarizes the functional contributions of the different parts of the this compound molecule when used as a precursor in organic semiconductor synthesis.

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that emit light from a thin film of organic compounds when an electric current is applied. st-andrews.ac.ukjmaterenvironsci.com An OLED is typically composed of several layers, including hole transport, electron transport, and emissive layers, each made of specialized organic materials. researchgate.netbldpharm.com

Similar to its role in OFETs, this compound functions as a synthetic building block for the complex molecules used in OLEDs. The 4-octylphenyl group can be incorporated into host materials for the emissive layer or into the charge-transporting materials themselves. The presence of the octyl group helps to prevent crystallization in the thin films and improves their morphological stability, which is crucial for device longevity and efficiency. The synthetic versatility offered by the bromomethyl group allows for the systematic tuning of the electronic and physical properties of the final OLED materials. researchgate.net

Building Block for Liquid Crystal Materials and Display Technologies

This compound serves as a quintessential molecular building block in the synthesis of advanced liquid crystalline materials. The unique properties of liquid crystals, which are states of matter intermediate between conventional liquids and solid crystals, arise from the specific architecture of their constituent molecules. aps.org Typically, these molecules, known as mesogens, are composed of a rigid core and one or more flexible peripheral chains. aps.org this compound provides a perfect precursor embodying this fundamental design.

The molecule's structure consists of a rigid benzene ring, which contributes to the structural anisotropy necessary for forming liquid crystal phases, and a flexible eight-carbon alkyl (octyl) chain, which influences the material's melting point and mesophase stability. aps.org The most critical feature for its role as a building block is the bromomethyl (-CH₂Br) group. This functional group is a highly reactive site, particularly for nucleophilic substitution reactions. wikipedia.org This reactivity allows synthetic chemists to covalently link the 4-octylbenzyl moiety to other molecular fragments, creating more complex and functional mesogens tailored for specific applications in liquid crystal displays (LCDs) and other electro-optical devices. google.combeilstein-journals.org

The synthesis strategy often involves reacting this compound with phenols, carboxylic acids, or amines that are part of another aromatic core or functional unit. This modular approach enables the systematic engineering of liquid crystal properties such as:

Mesophase Range: The temperature range over which the material exhibits liquid crystalline behavior.

Optical Anisotropy (Birefringence): The difference in refractive indices for light polarized parallel and perpendicular to the director, a crucial parameter for display technologies.

Dielectric Anisotropy: The difference in electric permittivity, which dictates how the liquid crystal molecules respond to an applied electric field.

The table below summarizes the key structural components of this compound and their respective functions in the design of liquid crystal molecules.

| Structural Component | Function in Liquid Crystal Design | Significance |

|---|---|---|

| 4-Octylphenyl Group | Provides the necessary combination of a rigid core (phenyl) and a flexible tail (octyl). | Induces molecular anisotropy required for mesophase formation and influences transition temperatures. |

| Bromomethyl (-CH₂Br) Group | Acts as a reactive electrophilic site for synthetic modification. | Enables the molecule to be incorporated into larger, more complex mesogenic structures through covalent bonding. |

Applications in Supramolecular Chemistry and Self-Assembled Systems

In the realm of supramolecular chemistry, where scientists study systems of two or more molecules held together by non-covalent interactions, this compound is a valuable synthetic intermediate for creating molecules designed to self-assemble. Self-assembly is a process where molecules spontaneously form ordered structures, driven by interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. nih.gov

The amphiphilic nature of molecules derived from this compound—possessing both a polar (or reactive) head and a nonpolar tail—is key to its utility. The long, nonpolar octyl chain provides a significant hydrophobic driving force for assembly in polar solvents, while the aromatic benzene ring can participate in stabilizing π-π stacking interactions with neighboring molecules. acs.orgnih.gov

The bromomethyl group is the synthetic handle that allows researchers to attach this amphiphilic unit to various molecular platforms, including macrocycles, polymers, or other functional groups, to create complex supramolecular architectures. mdpi.com For instance, it can be used to functionalize a hydrophilic scaffold, thereby generating a large amphiphilic molecule capable of forming well-defined nanoscale aggregates like micelles, vesicles, or nanofibers in solution. beilstein-journals.org These self-assembled systems have potential applications in drug delivery, sensing, and the creation of nanostructured materials. nih.gov

The interplay between the different parts of the molecule dictates its role in the formation of these complex systems, as detailed in the following table.

| Molecular Feature | Role in Supramolecular Assembly | Governing Non-Covalent Force(s) |

|---|---|---|

| Octyl (-C₈H₁₇) Chain | Drives aggregation in polar media to minimize contact with the solvent. | Hydrophobic Interactions, Van der Waals Forces |

| Benzene Ring | Promotes ordered packing and stabilizes the assembled structure. | π-π Stacking Interactions |

| Bromomethyl (-CH₂Br) Group | Serves as a covalent attachment point to build the primary structure of the self-assembling molecule. | (Leads to Covalent Bonds before self-assembly) |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(Bromomethyl)-4-octylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the octyl chain. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets in the range of δ 7.1-7.4 ppm. The two protons of the bromomethyl group (-CH₂Br) are expected to produce a characteristic singlet around δ 4.5 ppm. The signals for the octyl chain protons would be found in the upfield region of the spectrum, with the methylene group attached to the benzene ring appearing as a triplet around δ 2.6 ppm, and the remaining methylene protons resonating as a complex multiplet between δ 1.2-1.6 ppm. The terminal methyl group of the octyl chain would present as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the bromomethyl group is anticipated to appear around 33-35 ppm. The aromatic carbons would resonate in the δ 128-140 ppm region, with the ipso-carbons (the carbon attached to the bromomethyl group and the carbon attached to the octyl group) showing distinct chemical shifts. The carbons of the octyl chain would be observed in the upfield region, typically between δ 14-32 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 7.1-7.4 (m) | 128.0-130.0 |

| -CH₂Br | ~4.5 (s) | 33.0-35.0 |

| Ar-CH₂- | ~2.6 (t) | 35.0-36.0 |

| -(CH₂)₆- | 1.2-1.6 (m) | 22.0-32.0 |

| -CH₃ | ~0.9 (t) | ~14.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular formula and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₅H₂₃Br), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, which will have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (Tandem MS): Tandem MS (MS/MS) experiments are used to study the fragmentation of the molecular ion. A common fragmentation pathway for benzylic bromides is the loss of the bromine radical to form a stable benzylic carbocation. For this compound, a primary fragmentation would be the loss of a bromine atom, leading to the formation of the 4-octylbenzyl cation. Another characteristic fragmentation is the benzylic cleavage, which would result in the formation of a tropylium (B1234903) ion at m/z 91. youtube.com The fragmentation of the octyl chain can also occur, leading to a series of alkyl fragments.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment | Description |

| 282/284 | [C₁₅H₂₃Br]⁺ | Molecular Ion (M⁺, M+2) |

| 203 | [C₁₅H₂₃]⁺ | Loss of Br |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the octyl group and the bromomethyl group would appear in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the benzene ring would be observed around 1600 cm⁻¹ and 1450-1500 cm⁻¹. A key absorption for the bromomethyl group is the C-Br stretching vibration, which is typically found in the 600-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can be a prominent band in the Raman spectrum.

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1600, 1450-1500 | 1600, 1450-1500 |

| C-Br Stretch | 600-700 | 600-700 |

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly those formed through reactions of the bromomethyl group, may be crystalline solids. For these solid derivatives, single-crystal X-ray crystallography can provide the most precise and unambiguous determination of the three-dimensional molecular structure in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as providing insights into the intermolecular interactions, such as packing arrangements in the crystal lattice. This information is invaluable for understanding the structure-property relationships of materials derived from this compound.

Advanced Chromatographic and Separation Techniques (e.g., HPLC, UPLC, GC) for Purity Assessment and Isomer Resolution

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

Gas Chromatography (GC): Given its volatility, GC is a suitable technique for the analysis of this compound. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide information on the purity of the compound and identify any volatile impurities. The choice of the stationary phase is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the analysis of less volatile compounds and for preparative separations. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be a common method for analyzing this compound. A UV detector would be suitable for detection due to the presence of the aromatic ring. UPLC, with its smaller particle size columns, can offer higher resolution and faster analysis times compared to traditional HPLC. These techniques are particularly useful for resolving positional isomers that may be present as impurities.

Spectroscopic Characterization of Derived Materials (e.g., UV, Fluorescence, TEM, SAED, EDX)

Materials derived from this compound, such as polymers or functionalized nanoparticles, require further spectroscopic and microscopic characterization to understand their properties.

UV-Visible (UV-Vis) Spectroscopy: The introduction of chromophores or the formation of conjugated systems in derivatives of this compound can be monitored by UV-Vis spectroscopy. The position and intensity of the absorption maxima provide information about the electronic transitions within the molecule.

Fluorescence Spectroscopy: If the derived materials are fluorescent, fluorescence spectroscopy can be used to study their emission properties. This includes determining the excitation and emission wavelengths, quantum yields, and lifetimes, which are crucial for applications in sensing, imaging, and optoelectronics.

Transmission Electron Microscopy (TEM), Selected Area Electron Diffraction (SAED), and Energy-Dispersive X-ray Spectroscopy (EDX): For nanomaterials or polymeric structures derived from this compound, TEM can provide high-resolution images of their morphology and size. SAED can be used to determine the crystalline structure of the material. EDX analysis can confirm the elemental composition of the derived materials, including the presence of bromine or other elements introduced during functionalization.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory) for Understanding Reactivity and Stability

There are no specific studies found that employ electronic structure calculations, such as Density Functional Theory (DFT), to analyze the reactivity and stability of 1-(Bromomethyl)-4-octylbenzene. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution, which are fundamental to understanding its chemical behavior.

Computational Modeling of Reaction Mechanisms and Transition States

Detailed computational modeling of reaction mechanisms and the associated transition states involving this compound has not been a subject of published research. This type of investigation is crucial for elucidating the pathways of reactions where this compound acts as a reactant, such as nucleophilic substitution at the benzylic carbon, and for determining the energy barriers associated with these transformations.

Prediction of Spectroscopic Parameters and Conformational Analysis

While experimental spectroscopic data exists, in-depth computational studies to predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound are not available in the literature. Furthermore, a comprehensive conformational analysis, which would identify the most stable geometric arrangements of the octyl chain and bromomethyl group relative to the benzene (B151609) ring, has not been reported.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Self-Assembly Behavior

No molecular dynamics (MD) simulations have been published that focus on the intermolecular interactions and potential self-assembly behavior of this compound. MD simulations would be instrumental in understanding how molecules of this compound interact with each other in condensed phases, which is particularly relevant for predicting the bulk properties of materials derived from it.

Conclusion and Future Research Perspectives

Summary of Key Contributions and Current Research Landscape

1-(Bromomethyl)-4-octylbenzene has been identified as a valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group, which allows for a variety of subsequent chemical transformations, and a long octyl chain that imparts solubility in organic solvents and can influence the self-assembly properties of its derivatives. The current research landscape indicates that this compound is primarily employed as a building block for the synthesis of more complex molecules with specific functional properties. These applications are particularly notable in the field of materials science, where the long alkyl chain is advantageous for creating liquid crystalline phases and for processing organic electronic materials. While direct research on this compound itself is not extensive, its role as a precursor is implied in studies focusing on materials with long-chain alkylbenzene moieties.

Emerging Synthetic Strategies and Novel Reactivity Discoveries

Emerging synthetic strategies for compounds analogous to this compound are moving towards more efficient and environmentally benign methods. While the classic approach involves the radical bromination of 4-octyltoluene using reagents like N-bromosuccinimide (NBS) with a radical initiator, newer methods may focus on catalytic and more selective C-H activation techniques.

In terms of reactivity, the primary focus remains on the nucleophilic substitution of the bromide ion. However, novel reactivity patterns are being explored through the use of this and similar benzyl (B1604629) bromides in various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are being increasingly utilized to form new carbon-carbon and carbon-heteroatom bonds, thereby expanding the range of accessible derivatives. For instance, the Sonogashira coupling of aryl bromides with terminal alkynes is a well-established method for the synthesis of disubstituted acetylenic compounds, which are of interest in various fields, including pharmaceuticals and materials science. beilstein-journals.org Similarly, Negishi cross-coupling reactions have been shown to be compatible with reactive functional groups, allowing for the synthesis of complex molecules from common intermediates. nih.govshef.ac.uk

Potential for Development in Advanced Functional Materials

The molecular architecture of this compound, featuring a rigid aromatic core and a flexible long alkyl chain, makes it an attractive precursor for the development of advanced functional materials. The octyl group is known to promote the formation of liquid crystalline phases, which are crucial for applications in displays and sensors. nih.gov Derivatives of similar long-chain alkylbenzenes are being investigated for their use in:

Organic Electronics: The introduction of long alkyl chains can improve the solubility and processability of conjugated polymers, which are key components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. For example, 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene is used as a precursor for the synthesis of substituted poly(p-phenylene vinylene) (PPV), a conducting polymer. sigmaaldrich.com

Liquid Crystals: The 4-octylphenyl moiety is a common component in liquid crystal molecules. The ability to functionalize this core structure via the bromomethyl group allows for the synthesis of novel liquid crystalline materials with tailored properties. aps.orgsigmaaldrich.com For instance, the synthesis of calamitic liquid crystals with AIE (aggregation-induced emission) characteristics has been reported, starting from precursors containing long alkyl chains. researchgate.net

Functional Polymers: The bromomethyl group can be used to initiate polymerizations or to graft the 4-octylbenzyl group onto existing polymer backbones, thereby modifying their properties. For example, poly(4-chloromethylstyrene) can be chemically modified to introduce side chains that influence the orientation of liquid crystal molecules. nih.gov

Challenges and Future Directions in the Academic Research of this compound and its Derivatives

Despite its potential, several challenges and opportunities for future research exist for this compound and its derivatives:

Challenges:

Selective Synthesis: Achieving high selectivity for the monobromination of the methyl group without side reactions on the aromatic ring or the alkyl chain can be challenging. Developing more robust and selective synthetic protocols is an ongoing area of research.

Purification: The purification of the final product from the starting material and any over-brominated byproducts can be difficult, often requiring chromatographic techniques.

Limited Commercial Availability: The compound is not as readily available as some other benzyl bromide derivatives, which can hinder its widespread use in academic research.

Future Directions:

Green Synthesis: The development of more environmentally friendly synthetic methods, for instance, using heterogeneous catalysts or alternative brominating agents, would be a significant advancement.

Exploration of New Derivatives: A systematic exploration of the reaction of this compound with a wider range of nucleophiles and in various cross-coupling reactions could lead to the discovery of novel molecules with interesting properties.

In-depth Material Science Studies: A more focused investigation into the properties of materials derived from this compound is warranted. This includes detailed studies of their liquid crystalline behavior, photophysical and electronic properties, and their performance in devices like OLEDs and OFETs.

Biomedical Applications: While the primary focus has been on materials science, the lipophilic nature of the octyl chain could be exploited in the design of biologically active molecules for drug delivery or as probes for biological membranes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Bromomethyl)-4-octylbenzene for high yield and purity?

- Methodological Answer : The compound is commonly synthesized via Grignard or alkylation reactions. For example, in Scheme 22 (), this compound is prepared using magnesium and THF at 50°C for 6 hours. Key optimization steps include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio between the bromomethyl precursor and octyl Grignard reagent.

- Temperature control : Prolonged heating (50°C) ensures complete reaction while avoiding decomposition.

- Purification : Column chromatography with hexane/ethyl acetate (10:1) removes unreacted octyl chains and byproducts. Yield improvements (>80%) are achieved by slow addition of the Grignard reagent to prevent side reactions.

- Validation : NMR (¹H, ¹³C) and GC-MS confirm purity (>95%) and structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm) and the octyl chain’s terminal methyl group (δ 0.88 ppm). Integration ratios validate substitution patterns.

- ¹³C NMR : Distinguishes the bromomethyl carbon (δ 35–40 ppm) and quaternary aromatic carbons (δ 125–140 ppm).

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 294 [M⁺]) and fragmentation patterns (e.g., loss of Br⁻ at m/z 215).

- FT-IR : Detects C-Br stretching (550–600 cm⁻¹) and alkyl C-H vibrations (2850–2950 cm⁻¹).

Advanced Research Questions

Q. How does the octyl group in this compound influence its reactivity compared to shorter alkyl chains?

- Methodological Answer :

- Steric Effects : The octyl chain increases steric hindrance, reducing nucleophilic substitution rates. For example, Suzuki-Miyaura coupling with arylboronic acids requires longer reaction times (24–48 hours) compared to methyl analogs (6–12 hours).

- Solubility : The hydrophobic octyl group enhances solubility in nonpolar solvents (e.g., THF, hexane), enabling phase-transfer catalysis in biphasic systems.

- Comparative Studies : Derivatives with shorter chains (e.g., 4-bromobenzyl chloride, ) exhibit faster kinetics but lower thermal stability. Quantitative analysis via Arrhenius plots (k vs. 1/T) distinguishes activation barriers .

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts regioselectivity. For example, PdCl₂(dppf) minimizes β-hydride elimination in Heck reactions.

- Additive Optimization : Adding silver oxide (Ag₂O) scavenges bromide ions, preventing catalyst poisoning.

- Controlled Experiments : Systematic variation of solvent polarity (DMF vs. toluene) and temperature (60°C vs. 100°C) isolates competing pathways.

- Case Study : In sphingolipid synthesis (), diastereomeric purity improved from 70% to >95% using LiAlH₄ at 0°C instead of room temperature .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- DFT Calculations : Predict degradation pathways (e.g., hydrolysis rates via Gibbs free energy barriers).

- QSAR Models : Correlate octanol-water partition coefficients (log P ≈ 5.2) with bioaccumulation potential.

- Molecular Dynamics : Simulate adsorption on indoor surfaces (e.g., silica, ) to assess persistence in environmental interfaces.

- Validation : Experimental LC-MS/MS data on degradation products (e.g., 4-octylbenzoic acid) align with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro